molecular formula C4H6O3Se B565701 Methylselenopyruvate CAS No. 1286453-19-7

Methylselenopyruvate

Cat. No. B565701
M. Wt: 181.06
InChI Key: KCHPIRYOQIGZLW-UHFFFAOYSA-N
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Description

Methylselenopyruvate belongs to the class of organic compounds known as alpha-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon . It is an extremely weak basic (essentially neutral) compound .


Synthesis Analysis

Methylselenopyruvate is an α-keto acid metabolite of methylselenocysteine . It can be synthesized by a β-lyase reaction with Se-methyl-l-selenocysteine (MSC) generating pyruvate and ammonia . Another method involves a transamination and/or l-amino acid oxidase reaction .


Molecular Structure Analysis

The molecular formula of Methylselenopyruvate is C4H6O3Se . Its average mass is 181.049 Da and its monoisotopic mass is 181.948212 Da .


Chemical Reactions Analysis

The biochemical mechanisms contributing to the anticancer effects of Methylselenopyruvate involve β- and γ-lyase reactions . Some pyridoxal 5′-phosphate (PLP)-containing enzymes can catalyze a β-lyase reaction with Se-methyl-l-selenocysteine (MSC) generating pyruvate and ammonia .


Physical And Chemical Properties Analysis

Methylselenopyruvate is an extremely weak basic (essentially neutral) compound . Its average mass is 181.049 Da and its monoisotopic mass is 181.948212 Da .

Scientific Research Applications

  • Cancer Chemoprevention : Methylselenol, derived from selenium metabolism, is considered responsible for the dietary chemoprevention of cancers. It is generated from selenomethionine and catalytically produces superoxide, which is implicated in inducing cell-cycle arrest and apoptosis in cancer cells (Spallholz, Palace, & Reid, 2004).

  • Histone Deacetylase Inhibition : Alpha-keto acid metabolites of organoselenium compounds, like methylselenocysteine and selenomethionine, inhibit histone deacetylase activity in human colon cancer cells. This inhibition contributes to the anticancer properties of these compounds (Nian, Bisson, Dashwood, Pinto, & Dashwood, 2009).

  • Cell Cycle and Apoptosis Regulation : Methylselenol modulates cancer signaling genes, leading to cell cycle arrest and apoptosis. It affects the expression of several genes related to these processes, including CDKN1C and PPARgamma (Zeng, Wu, & Botnen, 2009).

  • In Vivo Efficacy Against Prostate Cancer : Methylselenol precursors like methylseleninic acid have been shown to have superior in vivo growth inhibitory efficacy against human prostate cancer xenografts compared to other selenium forms (Li, Lee, Wang, Hu, Liao, Watts, Combs, & Lü, 2008).

  • RNA Crystallography : 2′-Methylseleno-modified oligoribonucleotides are used for phasing in X-ray crystallographic data. This modification has been critical for structural determination in nucleic acid studies (Puffer, Moroder, Aigner, & Micura, 2007).

  • Toxicity Mechanisms in Yeast : Methylselenol, produced from methylseleninic acid or dimethyl diselenide, induces toxic protein aggregation in Saccharomyces cerevisiae. This study helps understand the toxicity mechanisms of selenium metabolites (Dauplais, Bierła, Maizeray, Lestini, Lobinski, Plateau, Szpunar, & Lazard, 2021).

  • Chemopreventive Activities and Bioavailability : Studies have shown that the chemical form and metabolism of selenium compounds, particularly those capable of generating methylated metabolites like methylselenol, have significant chemopreventive activities in cancer models (Ip, Hayes, Budnick, & Ganther, 1991).

properties

IUPAC Name

3-methylselanyl-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHPIRYOQIGZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylselenopyruvate

Citations

For This Compound
86
Citations
AK Selvam, M Björnstedt - Antioxidants, 2020 - mdpi.com
Kynurenine aminotransferase 1 (KYAT1 or CCBL1) plays a major role in Se-methylselenocysteine (MSC) metabolism. It is a bi-functional enzyme that catalyzes transamination and beta-…
Number of citations: 11 www.mdpi.com
JT Pinto, A Chi, D Duffy, S Alcutt, T Dorai, J Li, R Sinha… - 2013 - Wiley Online Library
… and GTL in the presence of α‐keto acid co‐substrates (α‐keto‐γ‐methiolbutyrate, phenylpyruvate, glyoxylate) transaminate MSC and SM to selenoketo acids, β‐methylselenopyruvate (…
Number of citations: 0 faseb.onlinelibrary.wiley.com
JI Lee, A Cooper, R Sinha, J Pinto - Cancer Research, 2008 - AACR
… An aminotransferase (glutamine transaminase K) and L-amino acid oxidase convert MSC to the corresponding α-keto acid (β-methylselenopyruvate, BMS) in a cell-free system. Both …
Number of citations: 0 aacrjournals.org
H Nian, WH Bisson, WM Dashwood, JT Pinto… - …, 2009 - academic.oup.com
… These compounds can be converted to β-methylselenopyruvate (MSP) and α-keto-γ-methylselenobutyrate (KMSB), α-keto acid metabolites that share structural features with the histone …
Number of citations: 96 academic.oup.com
JT Pinto, JI Lee, R Sinha, ME MacEwan, AJL Cooper - Amino acids, 2011 - Springer
… We have considered the possibility that α-keto acid analogues of MSC (ie, methylselenopyruvate; MSP) and SM (ie, α-keto-γ-methylselenobutyrate; KMSB), generated via a …
Number of citations: 62 link.springer.com
Y Kittirat, J Phetcharaburanin, B Promraksa… - Frontiers in Public …, 2021 - frontiersin.org
… The lipidomic analyses showed the altered lipid signatures of CCA cell types including S-acetyldihydrolipoamide, methylselenopyruvate and triglycerides that were increased in PP-…
Number of citations: 13 www.frontiersin.org
P Rajendran, DE Williams, E Ho… - Critical reviews in …, 2011 - Taylor & Francis
… Thus, keto-methylselenobutyrate (KMSB) and its structural analog methylselenopyruvate (MSP) were identified as novel competitive HDAC inhibitors. Enzyme kinetic studies supported …
Number of citations: 86 www.tandfonline.com
JI Lee, H Nian, AJL Cooper, R Sinha, J Dai… - Cancer prevention …, 2009 - AACR
Histone deacetylase (HDAC) inhibitors are gaining interest as cancer therapeutic agents. We tested the hypothesis that natural organoselenium compounds might be metabolized to …
Number of citations: 95 aacrjournals.org
R Sinha, I Sinha, J Pinto - Cancer Research, 2010 - AACR
3778: Protein targets for prostate cancer prevention by α-keto acid metabolites of organoselenium compounds | Cancer Research | American Association for Cancer Research Skip to …
Number of citations: 0 aacrjournals.org
H Nian, RH Dashwood - The FASEB Journal, 2010 - Wiley Online Library
HDAC inhibitors are gaining interest as cancer therapeutic agents. We hypothesized that natural organoselenium compound Se‐methylselenocysteine (MSC) might be metabolized to …
Number of citations: 0 faseb.onlinelibrary.wiley.com

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